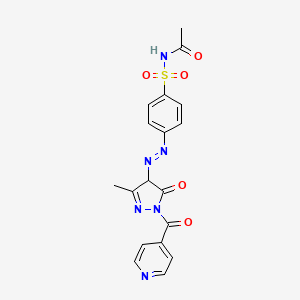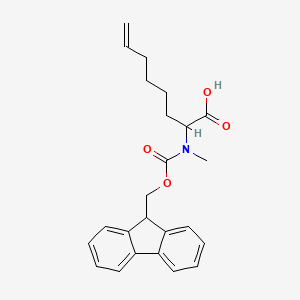![molecular formula C5H7N3O B12302946 4,6-Dimethyl-[1,3,5]triazin-2-ol CAS No. 30885-99-5](/img/structure/B12302946.png)
4,6-Dimethyl-[1,3,5]triazin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazin-2(1H)-ona, 4,6-dimetil- es un compuesto heterocíclico que pertenece a la familia de las triazinas. Se caracteriza por un anillo de triazina, que es un anillo de seis miembros que contiene tres átomos de nitrógeno. Este compuesto es de gran interés debido a sus diversas aplicaciones en varios campos, incluida la química, la biología, la medicina y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
1,3,5-Triazin-2(1H)-ona, 4,6-dimetil- se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de cloruro cianúrico con dimetilamina en condiciones controladas. La reacción normalmente requiere un disolvente como la acetona y una base como el hidróxido de sodio para facilitar la sustitución de los átomos de cloro por grupos dimetilamina .
Métodos de producción industrial
En entornos industriales, la producción de 1,3,5-triazin-2(1H)-ona, 4,6-dimetil- a menudo implica reactores a gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. También se ha explorado el uso de irradiación de microondas para reducir el tiempo de reacción y mejorar la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
1,3,5-Triazin-2(1H)-ona, 4,6-dimetil- experimenta varias reacciones químicas, incluidas:
Reacciones de sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica donde los átomos de cloro son reemplazados por otros nucleófilos como aminas, alcoholes o tioles.
Oxidación y reducción: También puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes en comparación con las reacciones de sustitución.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen aminas, alcoholes y tioles.
Oxidación y reducción: Los reactivos y condiciones específicas para las reacciones de oxidación y reducción dependen de los productos deseados y de la naturaleza de los sustituyentes en el anillo de triazina.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de la naturaleza de los sustituyentes introducidos durante las reacciones de sustitución. Por ejemplo, la sustitución de átomos de cloro por aminas da como resultado la formación de derivados de triazina con potencial actividad biológica .
Aplicaciones Científicas De Investigación
1,3,5-Triazin-2(1H)-ona, 4,6-dimetil- tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1,3,5-triazin-2(1H)-ona, 4,6-dimetil- y sus derivados a menudo implica la inhibición de enzimas específicas o la interrupción de los procesos celulares. Por ejemplo, algunos derivados actúan como inhibidores enzimáticos al unirse al sitio activo de la enzima y evitar su función normal . Los objetivos moleculares y las vías involucradas varían según el derivado específico y su aplicación prevista.
Comparación Con Compuestos Similares
1,3,5-Triazin-2(1H)-ona, 4,6-dimetil- se puede comparar con otros compuestos de triazina como:
1,3,5-Triazin-2(1H)-ona, 4,6-diamino-: Este compuesto tiene grupos amino en lugar de grupos metilo, lo que puede alterar significativamente sus propiedades químicas y actividad biológica.
2,4,6-Tricloro-1,3,5-triazina:
La singularidad de 1,3,5-triazin-2(1H)-ona, 4,6-dimetil- radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas en comparación con otros compuestos de triazina.
Propiedades
IUPAC Name |
4,6-dimethyl-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-6-4(2)8-5(9)7-3/h1-2H3,(H,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVSYOJRRUJSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275338 |
Source


|
| Record name | AC1L1U0O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30885-99-5 |
Source


|
| Record name | AC1L1U0O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)


![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)




![5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B12302923.png)
![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)



